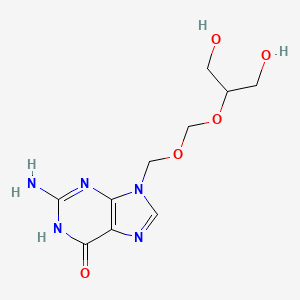

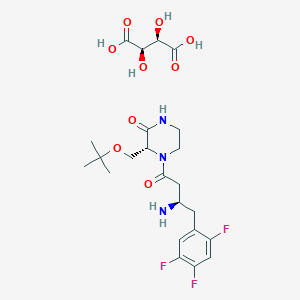

2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one

説明

This compound, also known as Acyclovir, is a potent inhibitor of the Herpesvirus family, including cytomegalovirus . It is used to treat complications from AIDS-associated cytomegalovirus infections . The IUPAC name of the drug is 2-Amino-1,9-dihydro-9-((2-hydroxyethoxy)methyl)-6H-purin-6-one . Its molecular formula is C8H11N5O3 and its molecular mass is 225.21 g/mol .

科学的研究の応用

Tautomeric Equilibria and Molecular Interactions

The chemical compound of interest, known for its purine base structure, exhibits unique tautomeric equilibria and molecular interactions, especially in nucleic acid bases. The change in tautomeric equilibria due to the environmental shift of the base from inert to polar is significant. This interaction influences the stability of tautomers of purines and pyrimidine bases, potentially leading to spontaneous mutation due to the formation of unexpected base pairs in nucleic acids (Person et al., 1989).

Role in Antimetastatic Compounds

The compound's structure, featuring functional groups like amino and hydroxy, plays a crucial role in the development of antimetastatic compounds. The effectiveness of different functional groups in exerting antimigration and antiproliferation activities is well documented, with the positioning of these groups significantly influencing their anticancer activities. These findings pave the way for future recommendations in the design and development of improved anticancer drugs (Liew et al., 2020).

Bioactivation and Detoxification in Biological Matrices

The compound undergoes bioactivation through N-hydroxylation and phase II esterification, exerting carcinogenic effects by binding to DNA purines. Understanding the quantitative and qualitative analysis of its bioactivated metabolites and detoxification products is crucial in studying its biological effects and exposure variations. Liquid chromatography coupled with mass spectrometry has been identified as the method of choice for sensitive and selective analysis of the compound and its metabolites in various matrices (Teunissen et al., 2010).

Methionine Salvage and SAM in Plant Metabolism

The compound is potentially involved in the methionine salvage cycle, which is essential for plant metabolism. Both methionine (Met) and S-adenosylmethionine (SAM), the activated form of Met, are critical in numerous plant metabolic pathways. The subcellular compartmentalization of Met fluxes is intricately linked to the regulation of sulfur assimilation, aspartate-derived amino acids, and the production of SAM, which enters various biosynthetic pathways. The Met salvage cycle, particularly in the metabolism of 5'-methylthioadenosine (MTA), plays a significant role in balancing these pathways (Sauter et al., 2013).

特性

IUPAC Name |

2-amino-9-(1,3-dihydroxypropan-2-yloxymethoxymethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O5/c11-10-13-8-7(9(18)14-10)12-3-15(8)4-19-5-20-6(1-16)2-17/h3,6,16-17H,1-2,4-5H2,(H3,11,13,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFLSEDNYVWUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCOC(CO)CO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158853 | |

| Record name | 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one | |

CAS RN |

1346598-14-8 | |

| Record name | Ganciclovir Specified Impurity D [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346598148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-9-(((2-HYDROXY-1-(HYDROXYMETHYL)ETHOXY)METHOXY)METHYL)-1,9-DIHYDRO-6H-PURIN-6-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4FRA714XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

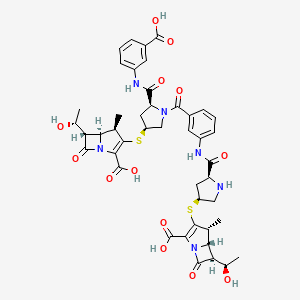

![3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid](/img/structure/B601468.png)

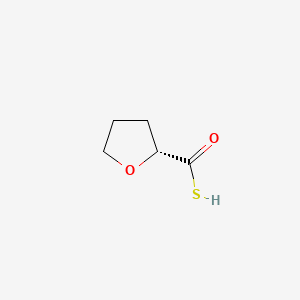

![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)

![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)